molecular formula C16H19N5 B11101262 2-Hydrazino-4-amino-5,6-dihydrobenzo[h]quinazoline-spiro-5-cyclopentane

2-Hydrazino-4-amino-5,6-dihydrobenzo[h]quinazoline-spiro-5-cyclopentane

Cat. No.: B11101262
M. Wt: 281.36 g/mol
InChI Key: HETNULADYNEXJW-UHFFFAOYSA-N
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Description

2-HYDRAZINO-6H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-AMINE is a complex organic compound with a spirocyclic structure. This compound is part of the benzoquinazoline family, known for its diverse biological activities, including antibacterial, antifungal, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDRAZINO-6H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-AMINE typically involves the condensation of 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one with hydrazine hydrate. This reaction yields 2-hydrazinyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one . The reaction conditions often include the use of orthoformic acid ethyl ester or carbon disulfide as reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-HYDRAZINO-6H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinazoline derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure .

Scientific Research Applications

2-HYDRAZINO-6H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-HYDRAZINO-6H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-AMINE involves its interaction with specific molecular targets and pathways. This compound can inhibit the growth of bacterial and fungal cells by interfering with their metabolic processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-HYDRAZINO-6H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-AMINE is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

IUPAC Name

2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-amine

InChI

InChI=1S/C16H19N5/c17-14-12-13(19-15(20-14)21-18)11-6-2-1-5-10(11)9-16(12)7-3-4-8-16/h1-2,5-6H,3-4,7-9,18H2,(H3,17,19,20,21)

InChI Key

HETNULADYNEXJW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=NC(=N4)NN)N

Origin of Product

United States

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